molecular formula C7H6F3NO B1404299 3-Methoxy-2-(trifluoromethyl)pyridine CAS No. 1184172-41-5

3-Methoxy-2-(trifluoromethyl)pyridine

Cat. No.: B1404299
CAS No.: 1184172-41-5
M. Wt: 177.12 g/mol
InChI Key: SKBPGFAXGVJYCL-UHFFFAOYSA-N
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Description

3-Methoxy-2-(trifluoromethyl)pyridine (CAS 121643-44-5) is a high-purity fluorinated pyridine derivative of significant interest in advanced chemical research and development. This compound belongs to the important class of trifluoromethylpyridines (TFMPs), which are widely recognized for their role in the discovery and synthesis of novel agrochemicals and pharmaceuticals . The unique combination of the fluorine atom's strong electronegativity and the steric profile of the pyridine ring bestows this class of compounds with distinctive physicochemical properties, influencing conformation, biomolecular affinity, and metabolic stability . As a versatile synthetic intermediate, this compound serves as a key building block. TFMP derivatives are fundamental structural ingredients in over 20 commercial agrochemicals, including herbicides, insecticides, and fungicides . Its specific structure is valuable for constructing more complex molecules that exhibit enhanced biological activity and selectivity . In the pharmaceutical sector, the trifluoromethyl group is a critical motif found in approximately 20% of all fluorinated pharmaceuticals, with many candidates containing the TFMP substructure currently in clinical trials for applications such as antiviral and antitumor therapies . Researchers will find this compound particularly useful for constructing targeted molecular architectures in discovery chemistry. The product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methoxy-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO/c1-12-5-3-2-4-11-6(5)7(8,9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBPGFAXGVJYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methoxy-2-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Isomeric Landscape

The pyridine scaffold is a cornerstone of modern medicinal and agricultural chemistry. The strategic introduction of substituents, such as methoxy and trifluoromethyl groups, allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This guide focuses on a specific, yet sparsely documented isomer: 3-Methoxy-2-(trifluoromethyl)pyridine .

A survey of chemical databases reveals a notable ambiguity: while CAS numbers for isomers like 2-Methoxy-3-(trifluoromethyl)pyridine (CAS 121643-44-5) and 3-Methoxy-5-(trifluoromethyl)pyridine (CAS 1211528-48-1) are well-documented, a specific CAS identifier for this compound is not readily found in major public repositories. This guide, therefore, aims to provide a comprehensive technical overview by proposing a logical synthetic pathway, comparing the known properties of its isomers to project those of the target compound, and discussing the broad, impactful applications of this class of molecules.

Section 1: Synthesis of this compound: A Proposed Pathway

The synthesis of this compound can be envisioned through a multi-step process, leveraging well-established transformations in heterocyclic chemistry. The proposed route begins with a commercially available precursor, 3-hydroxypyridine, and proceeds through key intermediates.

Rationale for the Synthetic Strategy

The core logic of this synthesis is to first establish the methoxy group at the 3-position and a suitable leaving group at the 2-position of the pyridine ring. This leaving group can then be displaced in a trifluoromethylation reaction. An alternative, and perhaps more direct, route would be the methylation of 2-hydroxy-3-(trifluoromethyl)pyridine (CAS 22245-83-6), a known compound.[1][2]

Proposed Synthetic Workflow

The proposed synthesis involves three key transformations:

  • Chlorination: Selective chlorination of 3-hydroxypyridine at the C-2 position.

  • Methylation: O-methylation of the resulting 2-chloro-3-hydroxypyridine.

  • Trifluoromethylation: Introduction of the trifluoromethyl group at the C-2 position, displacing the chloro group.

Synthetic Pathway Start 3-Hydroxypyridine Step1 2-Chloro-3-hydroxypyridine Start->Step1 Chlorination (e.g., NaOCl) Step2 2-Chloro-3-methoxypyridine Step1->Step2 Methylation (e.g., CH3I, K2CO3) End This compound Step2->End Trifluoromethylation (e.g., CuCF3)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

This protocol is adapted from established methods for the regioselective chlorination of 3-hydroxypyridine.[3]

  • Reaction Setup: To a solution of 3-hydroxypyridine in an aqueous medium, carefully adjust the pH to between 11 and 13 using an aqueous solution of sodium hydroxide.

  • Chlorination: While maintaining the temperature between 0 and 5°C, slowly add a 15% aqueous solution of sodium hypochlorite. The pH should be kept constant within the 11-13 range throughout the addition.

  • Work-up: Upon completion of the reaction, quench any excess sodium hypochlorite with sodium hydrogen sulfite. Neutralize the mixture with hydrochloric acid.

  • Isolation: The precipitated product, 2-chloro-3-hydroxypyridine, can be isolated by filtration, followed by washing with water and an appropriate organic solvent like xylene, and then dried.

This step involves a standard Williamson ether synthesis.[4]

  • Reaction Setup: In a round-bottom flask, suspend 2-chloro-3-hydroxypyridine (1 equivalent) and potassium carbonate (2 equivalents) in N,N-dimethylformamide (DMF).

  • Methylation: Add iodomethane (1.05 equivalents) to the suspension. Heat the reaction mixture to 60°C and stir for 4 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield 2-chloro-3-methoxypyridine.

This final step utilizes a copper-catalyzed trifluoromethylation, a powerful method for forming C-CF3 bonds.[5]

  • Reagent Preparation: Prepare the trifluoromethylcopper(I) (CuCF3) reagent from a suitable precursor, such as fluoroform.

  • Reaction Setup: In an inert atmosphere glovebox, dissolve 2-chloro-3-methoxypyridine in a suitable aprotic solvent (e.g., DMF or NMP).

  • Trifluoromethylation: Add the pre-formed CuCF3 reagent to the solution. The reaction is typically carried out at a moderately elevated temperature (e.g., 50-80°C) and monitored by GC-MS or LC-MS for completion.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification via column chromatography will be necessary to isolate the final product, this compound.

Section 2: Physicochemical Properties

Due to the lack of specific experimental data for this compound, the following table presents a comparative summary of the known properties of its isomers to provide an informed estimation.

Property2-Methoxy-3-(trifluoromethyl)pyridine3-Methoxy-5-(trifluoromethyl)pyridineThis compound (Estimated)
CAS Number 121643-44-5[4], 1211584-76-7[6]1211528-48-1[1]Not available
Molecular Formula C₇H₆F₃NOC₇H₆F₃NOC₇H₆F₃NO
Molecular Weight 177.12 g/mol [4][7]177.12 g/mol [1]177.12 g/mol
Appearance Colorless to light-yellow liquid[8]Not specifiedLikely a liquid or low-melting solid
Boiling Point ~170-175 °C[8]Not specifiedExpected to be in a similar range
Density ~1.28-1.32 g/cm³[8]Not specifiedExpected to be in a similar range
Solubility Poorly soluble in water; soluble in common organic solvents[8]Not specifiedExpected to have similar solubility

Section 3: Applications in Drug Discovery and Agrochemicals

Trifluoromethylpyridines (TFMPs) are a class of compounds that have garnered significant interest in the pharmaceutical and agrochemical industries. The incorporation of a trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability of a molecule.

Role as a Bioactive Scaffold

The unique electronic properties of the trifluoromethyl group, combined with the hydrogen-bonding capabilities and aromatic nature of the pyridine ring, make TFMPs versatile building blocks for bioactive compounds. They are found in a range of approved drugs and agrochemicals. For instance, derivatives of trifluoromethylpyridine are key components in herbicides and insecticides.[2] In the pharmaceutical realm, these scaffolds have been incorporated into molecules targeting a variety of diseases.

Applications cluster_core This compound cluster_apps Potential Applications cluster_pharma Therapeutic Areas cluster_agro Product Types Core Core Scaffold Pharma Pharmaceuticals Core->Pharma Agro Agrochemicals Core->Agro Materials Materials Science Core->Materials Oncology Oncology Pharma->Oncology Neuro Neuroscience Pharma->Neuro Infectious Infectious Diseases Pharma->Infectious Herbicides Herbicides Agro->Herbicides Fungicides Fungicides Agro->Fungicides Insecticides Insecticides Agro->Insecticides

Caption: The role of the trifluoromethylpyridine scaffold in various scientific fields.

Causal Link to Biological Activity

The trifluoromethyl group is a strong electron-withdrawing group, which can significantly alter the pKa of the pyridine nitrogen. This modulation of basicity can be critical for receptor binding and pharmacokinetic properties. Furthermore, the lipophilicity of the CF₃ group can enhance a molecule's ability to cross cell membranes. The methoxy group, being an electron-donating group, further influences the electronic landscape of the pyridine ring, offering another point for modification or interaction with biological targets.

Section 4: Analytical Characterization

A comprehensive analysis of this compound would involve a suite of spectroscopic techniques to confirm its structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic shifts for the aromatic protons on the pyridine ring and a singlet for the methoxy protons.

    • ¹³C NMR would confirm the number of unique carbon environments.

    • ¹⁹F NMR would show a singlet corresponding to the CF₃ group, providing definitive evidence of its presence.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C-O-C ether linkage, C-F bonds, and the aromatic pyridine ring vibrations.

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, the safety precautions for its isomers, such as 2-Methoxy-3-(trifluoromethyl)pyridine, provide a reliable guide.[9]

  • Hazards: This class of compounds is generally considered flammable and may cause skin, eye, and respiratory irritation.[5][9][10]

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. Keep the container tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • Lead Sciences. 3-Methoxy-5-(trifluoromethyl)pyridine. Available at: [Link]

  • PubChem. 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine. Available at: [Link]

  • Feng, P., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science. DOI:10.1039/C5SC02983J. Available at: [Link]

  • Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

  • Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications. Available at: [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 5-Methoxy-2-(trifluoromethyl)pyridine. Available at: [Link]

  • Shanghai Canbi Pharma Ltd. SAFETY DATA SHEET - 5-METHOXY-2-(TRIFLUOROMETHYL)PYRIDINE. Available at: [Link]

  • Lishchynskyi, A., et al. (2013). Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features. The Journal of Organic Chemistry. DOI: 10.1021/jo401423h. Available at: [Link]

  • European Patent Office. Process for the preparation of 2-chloro-3-hydroxy pyridine - EP 0939079 B1. Available at: [Link]

Sources

An In-depth Technical Guide to the NMR Analysis of 3-Methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Pyridines and NMR Spectroscopy

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of molecular design. The trifluoromethyl group (CF₃), in particular, is prized for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity. The pyridine ring, a ubiquitous motif in bioactive compounds, is frequently decorated with such groups to enhance its pharmacological profile. 3-Methoxy-2-(trifluoromethyl)pyridine is a key exemplar of this molecular architecture, merging the electronic influence of a methoxy group with the potent effects of a trifluoromethyl substituent.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the paramount analytical technique for the unambiguous structural elucidation of such fluorinated molecules. Its sensitivity to the local electronic environment of each nucleus provides a detailed roadmap of the molecular structure. For compounds like this compound, a multi-nuclear NMR approach—leveraging ¹H, ¹³C, and especially ¹⁹F nuclei—is not just beneficial, but essential for complete characterization. The ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, offers exceptional sensitivity and a wide chemical shift range, making it a powerful probe for confirming the presence and electronic environment of the trifluoromethyl group.[1][2]

Molecular Structure and Predicted NMR Landscape

A thorough NMR analysis begins with a clear understanding of the molecule's structure and the expected interactions between its nuclei.

Caption: Molecular structure and key through-bond NMR coupling interactions predicted for this compound.

The structure presents three distinct aromatic protons (H4, H5, H6), a methoxy group, and a trifluoromethyl group. This arrangement dictates the expected splitting patterns:

  • H6: Will be influenced by the adjacent CF₃ group and coupled to H5 and H4. We predict a doublet of doublets, potentially with fine splitting from a ⁴J coupling to the fluorine atoms.

  • H5: Will be coupled to both H4 and H6, appearing as a doublet of doublets.

  • H4: Will be coupled to H5 and H6, also resulting in a doublet of doublets.

  • OCH₃: Will appear as a singlet, as it has no adjacent protons.

  • CF₃: The three equivalent fluorine atoms will appear as a singlet in the ¹⁹F spectrum, unless long-range proton couplings are resolved.

Predicted ¹H NMR Spectrum Analysis

The proton chemical shifts are influenced by the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group. Based on data from 3-methoxypyridine[4] and 2-methoxy-3-(trifluoromethyl)pyridine[3], we can predict the following ¹H NMR spectrum in CDCl₃.

ProtonPredicted δ (ppm)Predicted MultiplicityPredicted J (Hz)Rationale
H6 8.2 - 8.4dd (or ddd)³J(H5-H6) ≈ 4.5 Hz⁴J(H4-H6) ≈ 1.5 Hz⁴J(F-H6) ≈ 1-2 HzLocated ortho to the nitrogen, this proton is significantly deshielded. The adjacent CF₃ group further withdraws electron density. Long-range coupling to the fluorine atoms is anticipated.
H4 7.4 - 7.6dd³J(H4-H5) ≈ 8.5 Hz⁴J(H4-H6) ≈ 1.5 HzInfluenced by the meta-positioned CF₃ group and ortho-positioned methoxy group.
H5 7.2 - 7.3dd³J(H4-H5) ≈ 8.5 Hz³J(H5-H6) ≈ 4.5 HzPositioned between two other protons, showing two distinct vicinal couplings.
-OCH₃ 3.9 - 4.1s-Typical chemical shift for a methoxy group on an aromatic ring.

Predicted ¹⁹F NMR Spectrum Analysis

The ¹⁹F NMR spectrum is the most direct method for confirming the trifluoromethyl group. Its chemical shift is highly sensitive to the electronic environment.

  • Causality of Chemical Shift: The CF₃ group is at the C2 position, adjacent to the electronegative nitrogen atom of the pyridine ring. This proximity deshields the fluorine nuclei. For the related isomer, 2-methoxy-3-(trifluoromethyl)pyridine, the ¹⁹F signal appears at -64.03 ppm (in CDCl₃, referenced to CFCl₃)[3]. We predict a similar, slightly downfield-shifted value for this compound due to the direct attachment to the carbon adjacent to nitrogen.

GroupPredicted δ (ppm)Predicted MultiplicityRationale
-CF₃ -62 to -65s (or narrow q)The three fluorine atoms are chemically equivalent. The signal will be a singlet unless long-range coupling (e.g., ⁴J(F-H6)) is resolved, which would result in a narrow quartet.

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will show seven distinct signals: five for the pyridine ring carbons, one for the methoxy carbon, and one for the trifluoromethyl carbon. The carbon signals will exhibit characteristic splitting due to coupling with the fluorine atoms.

CarbonPredicted δ (ppm)Predicted MultiplicityPredicted J (Hz)Rationale
C2 145 - 150q¹J(C-F) ≈ 275 Hz Directly bonded to the CF₃ group, this carbon will show a very large one-bond coupling constant and will be significantly deshielded.
C3 158 - 162q²J(C-F) ≈ 33 Hz Bonded to the electron-donating methoxy group, this carbon is deshielded. It will show a smaller two-bond coupling to the fluorine atoms.
C4 120 - 125s-Standard aromatic carbon chemical shift.
C5 118 - 122s or q⁴J(C-F) ≈ 1-3 HzMay show very small long-range coupling to fluorine.
C6 148 - 152s or q³J(C-F) ≈ 5 HzDeshielded due to proximity to nitrogen. A three-bond coupling to fluorine is expected.
-OCH₃ 53 - 55s-Typical chemical shift for a methoxy carbon.
-CF₃ 120 - 124q¹J(C-F) ≈ 270 Hz The carbon of the CF₃ group itself will exhibit a large one-bond coupling constant.

Note: Predicted values are based on data for 2-methoxy-3-(trifluoromethyl)pyridine in CDCl₃[3].

Experimental Protocols: A Self-Validating System

To obtain high-quality, unambiguous data, a systematic experimental approach is required.

Sample Preparation
  • Analyte Purity: Ensure the sample of this compound is of high purity (>95%), as impurities from synthesis can complicate spectral interpretation. Common synthesis precursors may include chlorinated or hydroxylated pyridine derivatives[5][6].

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable starting solvent due to its common use and ability to dissolve a wide range of organic compounds. For studies on solvent effects, deuterated acetone (acetone-d₆) or dimethyl sulfoxide (DMSO-d₆) can also be used[7].

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra (δ = 0.00 ppm). For ¹⁹F NMR, an external reference of CFCl₃ (δ = 0.00 ppm) is standard, though modern spectrometers can reference internally to the deuterium lock frequency.

NMR Data Acquisition Workflow

G cluster_workflow NMR Acquisition Workflow Prep Sample Preparation (5-10 mg in 0.6 mL CDCl₃) H1 ¹H NMR Acquisition (Standard Proton Experiment) Prep->H1 Step 1 F19 ¹⁹F NMR Acquisition (Proton Decoupled) H1->F19 Step 2 C13 ¹³C{¹H} NMR Acquisition (Proton Decoupled, e.g., zgpg30) F19->C13 Step 3 DEPT DEPT-135 (Distinguish CH, CH₂, CH₃) C13->DEPT Step 4a COSY 2D ¹H-¹H COSY (Correlate coupled protons) C13->COSY Step 4b HSQC 2D ¹H-¹³C HSQC (Identify C-H one-bond correlations) COSY->HSQC Step 5 HMBC 2D ¹H-¹³C HMBC (Identify long-range C-H correlations) HSQC->HMBC Step 6 HOESY 2D ¹H-¹⁹F HOESY (Through-space H-F correlations) HMBC->HOESY Optional Advanced Step

Caption: A systematic workflow for the comprehensive NMR analysis of this compound.

Instrument Parameters (Based on a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: zg30

    • Spectral Width: ~16 ppm

    • Acquisition Time: ~3-4 s

    • Relaxation Delay (d1): 2 s

    • Number of Scans: 8-16

  • ¹⁹F NMR (Proton Decoupled):

    • Pulse Program: zgpg30 with ¹H decoupling

    • Spectral Width: ~200 ppm

    • Acquisition Time: ~1-2 s

    • Relaxation Delay (d1): 2 s

    • Number of Scans: 16-64

  • ¹³C NMR (Proton Decoupled):

    • Pulse Program: zgpg30

    • Spectral Width: ~220 ppm

    • Acquisition Time: ~1-2 s

    • Relaxation Delay (d1): 2 s

    • Number of Scans: 1024 or more (depending on concentration)

Advanced 2D NMR for Unambiguous Assignment

For a molecule with multiple signals in a crowded region, 2D NMR is indispensable for validating assignments.

  • ¹H-¹H COSY: This experiment will reveal the coupling network between the aromatic protons. Cross-peaks are expected between H4-H5, H5-H6, and the long-range H4-H6, confirming their connectivity.

  • ¹H-¹³C HSQC: This experiment correlates protons with their directly attached carbons. It will definitively link the signals for H4, H5, and H6 to C4, C5, and C6, respectively, and the methoxy protons to the methoxy carbon.

  • ¹H-¹³C HMBC: This is crucial for assigning quaternary carbons and confirming the overall structure. Key correlations to look for are:

    • H6 to C2, C4, and C5

    • Methoxy protons to C3

    • H4 to C2, C3, C5, and C6

  • ¹H-¹⁹F HOESY/NOESY: This through-space correlation experiment can confirm the spatial proximity of the CF₃ group to the H6 proton, providing definitive evidence for the substituent arrangement.

Conclusion: A Predictive Framework for Structural Integrity

This guide provides a detailed, predictive analysis for the comprehensive NMR characterization of this compound. By leveraging established data from structural analogs and applying fundamental NMR principles, we have constructed a reliable roadmap for spectral interpretation. The causality behind expected chemical shifts and coupling patterns has been explained, and a robust, self-validating experimental workflow has been presented. This multi-nuclear (¹H, ¹³C, ¹⁹F) and multi-dimensional (COSY, HSQC, HMBC) approach ensures the highest level of scientific integrity, enabling researchers, scientists, and drug development professionals to confidently elucidate the structure of this and other novel fluorinated pyridines.

References

  • Dalvit, C., Fagerness, P. E., & Hadden, D. T. (2003). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 27(3), 205–213. Available from: [Link]

  • Supporting Information for an unspecified article. (n.d.). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyridine, 3-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

  • Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent BTK Inhibitor. (2021). Journal of Medicinal Chemistry. Available from: [Link]

  • Tsukamoto, T., & Nakamura, H. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of pesticide science, 42(3), 88–99. Available from: [Link]

  • Sureshbabu, N., et al. (2014). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. New Journal of Chemistry. Available from: [Link]

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). Molbank. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2023). Molecules. Available from: [Link]

  • Ring Constraint Strategy Enabled Cycloaddition of Oxazolones and Alkenes via Photoinduced Energy Transfer. (2022). Journal of the American Chemical Society. Available from: [Link]

  • Supporting Information for an unspecified article. (n.d.). Retrieved from [Link]

  • Zhu, X. M., et al. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Available from: [Link]

  • Supporting Information for an unspecified article. (n.d.). Retrieved from [Link]

  • Quantum chemical calculation of 19F NMR chemical shifts of trifluoromethyl diazirine photoproducts and precursors. (2007). Magnetic Resonance in Chemistry. Available from: [Link]

  • 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. (1983). Journal of Heterocyclic Chemistry. Available from: [Link]

  • Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. (n.d.). Retrieved from [Link]

  • University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). Molecules. Available from: [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Supporting Information for an unspecified article. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Infrared Spectrum of 3-Methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-methoxy-2-(trifluoromethyl)pyridine, a key heterocyclic compound with applications in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals who utilize vibrational spectroscopy for molecular characterization and quality control. The guide details the theoretical and experimental basis for interpreting the IR spectrum, including detailed vibrational mode assignments and a discussion of the influence of substituent effects on the pyridine ring.

Introduction: The Significance of Vibrational Spectroscopy in Characterizing Substituted Pyridines

This compound belongs to a class of substituted pyridines that are of significant interest in medicinal and materials chemistry. The introduction of a methoxy (-OCH₃) group and a trifluoromethyl (-CF₃) group onto the pyridine ring imparts unique electronic and steric properties, influencing the molecule's reactivity, binding affinity, and metabolic stability.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a unique "molecular fingerprint" by probing the vibrational modes of a molecule.[1] Each functional group within this compound has characteristic vibrational frequencies. The precise positions of these absorption bands are sensitive to the overall molecular structure, including electronic effects and intermolecular interactions. Therefore, a thorough understanding of the IR spectrum is crucial for structural elucidation, purity assessment, and monitoring chemical transformations.

While extensive experimental data is available for the isomeric compound 2-methoxy-3-(trifluoromethyl)pyridine, this guide will focus on the specific spectral features of the 3-methoxy-2-(trifluoromethyl) isomer.[2] In the absence of a publicly available experimental spectrum for this specific isomer, this guide will present a theoretically predicted spectrum derived from Density Functional Theory (DFT) calculations, a well-established computational method for accurately predicting vibrational spectra.[3] These theoretical predictions will be rigorously compared with experimental data from closely related compounds to provide a robust and reliable interpretation.

Theoretical and Experimental Methodology

Computational Approach: Predicting the Vibrational Spectrum

To generate a reliable theoretical IR spectrum for this compound, a computational chemistry approach using Density Functional Theory (DFT) is employed. This methodology is widely used for its accuracy in predicting molecular structures and vibrational frequencies.[4][5]

Workflow for DFT-Based Spectral Prediction:

G cluster_0 Computational Workflow Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) Frequency_Calculation Frequency Calculation (at the same level of theory) Geometry_Optimization->Frequency_Calculation Optimized Structure Verification Verification of Minima (Absence of imaginary frequencies) Frequency_Calculation->Verification Vibrational Modes Spectral_Generation Generation of Theoretical Spectrum (Frequencies and Intensities) Verification->Spectral_Generation Verified Minima Scaling Frequency Scaling (To correct for anharmonicity) Spectral_Generation->Scaling Raw Frequencies

Caption: Workflow for predicting the IR spectrum using DFT.

The geometry of this compound is first optimized to find its most stable conformation. Subsequently, the vibrational frequencies and their corresponding IR intensities are calculated. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and to improve agreement with experimental data.[2]

Experimental Protocol for IR Spectrum Acquisition (General Procedure)

The experimental FT-IR spectrum of a compound like this compound would typically be recorded using a Fourier Transform Infrared (FT-IR) spectrometer.[2]

Step-by-Step Experimental Protocol:

  • Sample Preparation:

    • For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Alternatively, and more commonly for modern instruments, an Attenuated Total Reflectance (ATR) accessory can be used, where a small drop of the sample is placed directly on the ATR crystal (e.g., diamond or germanium).[6] This method requires minimal sample preparation.[6]

    • If the compound is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrument Setup:

    • The spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

    • A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

  • Data Acquisition:

    • The prepared sample is placed in the spectrometer's sample holder.

    • The IR spectrum is recorded, typically in the mid-IR range of 4000–400 cm⁻¹.[2]

    • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Analysis and Interpretation of the IR Spectrum

The IR spectrum of this compound can be divided into several regions, each corresponding to the vibrational modes of its constituent functional groups: the trifluoromethyl group, the methoxy group, the pyridine ring, and the aromatic C-H bonds.

Molecular Structure and Key Vibrational Modes

The positioning of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group on the pyridine ring significantly influences the electronic distribution and, consequently, the vibrational frequencies of the ring.

G cluster_0 This compound cluster_1 Key Vibrational Modes Molecule CF3_stretch C-F Stretching CH3_stretch C-H Stretching (Methoxy) Ring_stretch Pyridine Ring Stretching COC_stretch C-O-C Stretching CH_bend Aromatic C-H Bending

Caption: Key vibrational modes in this compound.

Predicted Vibrational Frequencies and Assignments

The following table summarizes the predicted characteristic IR absorption bands for this compound based on DFT calculations and comparison with the experimentally determined spectrum of its isomer, 2-methoxy-3-(trifluoromethyl)pyridine, and other related compounds.

Predicted Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentRationale and Comparative Analysis
~3100 - 3000Weak to MediumAromatic C-H StretchingTypical for aromatic C-H stretches, which occur above 3000 cm⁻¹.[7]
~2960 - 2840MediumC-H Stretching (Methoxy)The methoxy group exhibits both asymmetric and symmetric C-H stretching modes. For the 2-methoxy isomer, these were observed at 2963 cm⁻¹ and 2943 cm⁻¹.[2]
~1600 - 1570Medium to StrongPyridine Ring C=C and C=N StretchingThese are characteristic pyridine ring vibrations. The exact positions are sensitive to substituent effects.
~1470 - 1430MediumPyridine Ring Stretching / CH₃ Asymmetric BendingA complex region with coupled vibrations of the pyridine ring and the methoxy group's methyl deformation.
~1310 - 1250StrongC-O-C Asymmetric StretchingThe asymmetric stretch of the aryl-alkyl ether is expected to be a strong band. In the 2-methoxy isomer, this was a strong band at 1271 cm⁻¹.[2]
~1180 - 1100Very StrongC-F Symmetric and Asymmetric StretchingThe trifluoromethyl group gives rise to very intense C-F stretching bands in this region. This is a hallmark of fluorinated organic compounds.
~1050 - 1010Medium to StrongC-O-C Symmetric StretchingThe symmetric C-O-C stretch is another key indicator of the methoxy group. For the 2-methoxy isomer, it was observed at 1015 cm⁻¹.[2]
Below 900Medium to WeakAromatic C-H Out-of-Plane BendingThe pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.
Detailed Spectral Interpretation
  • C-H Stretching Region (3100-2800 cm⁻¹): This region is characterized by weak to medium absorptions from the aromatic C-H bonds of the pyridine ring (above 3000 cm⁻¹) and more intense bands from the methoxy group's C-H bonds (below 3000 cm⁻¹). The presence of both types of C-H bonds is clearly discernible.

  • Fingerprint Region (1600-600 cm⁻¹): This region is rich with information and contains the most characteristic bands for the molecule.

    • Pyridine Ring Vibrations: The pyridine ring stretching modes, analogous to the C=C stretching in benzene, are expected in the 1600-1430 cm⁻¹ range. The electron-donating methoxy group and the electron-withdrawing trifluoromethyl group will perturb the electron density of the ring, causing shifts in these frequencies compared to unsubstituted pyridine.

    • Trifluoromethyl (-CF₃) Group Vibrations: The most prominent features in the spectrum are expected to be the extremely strong absorption bands associated with the C-F stretching vibrations of the trifluoromethyl group, typically found between 1180 and 1100 cm⁻¹. The high intensity of these bands is due to the large change in dipole moment during the C-F bond vibrations.

    • Methoxy (-OCH₃) Group Vibrations: The methoxy group is identified by several characteristic bands. The strong asymmetric C-O-C stretching vibration is predicted around 1310-1250 cm⁻¹, while the symmetric C-O-C stretch is expected near 1050-1010 cm⁻¹.[2] Additionally, the in-plane bending of the O-CH₃ group is anticipated at lower frequencies.[2]

Conclusion

The infrared spectrum of this compound is a powerful tool for its structural confirmation and purity analysis. This technical guide has provided a detailed, theoretically-grounded interpretation of its key spectral features. The spectrum is dominated by the intense C-F stretching vibrations of the trifluoromethyl group and the characteristic C-H and C-O stretching modes of the methoxy group. The vibrational modes of the pyridine ring are also clearly identifiable, with their frequencies influenced by the electronic effects of the substituents. By combining computational predictions with experimental data from analogous compounds, a reliable and comprehensive understanding of the IR spectrum of this important molecule can be achieved, aiding researchers in its synthesis and application.

References

  • Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research, 2015, 7(10):73-86.

  • Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. ResearchGate.

  • FTIR spectrum for Pyridine. ResearchGate.

  • Infrared Spectroscopy (FT-IR/ATR). Polymer Chemistry Characterization Lab.

  • Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. ResearchGate.

  • FTIR di†erence spectra of methoxy species formed by methanol... ResearchGate.

  • Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. ResearchGate.

  • Observed and calculated FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP). ResearchGate.

  • 2-Fluoro-6-(trifluoromethyl)pyridine. PubChem.

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.

  • 3-METHOXYPYRIDINE(7295-76-3) 1H NMR spectrum. ChemicalBook.

  • Trifluoromethoxypyrazines: Preparation and Properties. MDPI.

  • Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. ResearchGate.

  • FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5- trifluoromethyl pyridine. IOP Conference Series: Materials Science and Engineering.

  • 2-Methoxypyridine(1628-89-3) IR Spectrum. ChemicalBook.

  • DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Scientific Research Publishing.

  • Pyridine. NIST WebBook.

  • Unveiling CF 3 SOCH 3 : synthesis, spectroscopic characterization, and conformational behavior of S -(trifluoromethyl)- O -(methyl) thioperoxide. ResearchGate.

  • Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone. National Institutes of Health.

  • 3-Hydroxypyridine(109-00-2)IR1. ChemicalBook.

  • 4-Methoxypyridine N-oxide(1122-96-9)IR1. ChemicalBook.

  • 3-Methylpyridine - Optional[FTIR] - Spectrum. SpectraBase.

  • 2,3-dichloro-5-(trifluoromethyl)pyridine. PubChem.

  • Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI.

  • Guide to FT-IR Spectroscopy. Bruker.

Sources

3-Methoxy-2-(trifluoromethyl)pyridine: Conformational Dynamics & Synthetic Protocols

[1]

Executive Summary

3-Methoxy-2-(trifluoromethyl)pyridine (CAS 1184172-41-5) represents a critical structural motif in modern medicinal chemistry and agrochemical design. Its significance lies in the unique interplay between the lipophilic, electron-withdrawing trifluoromethyl group (


This technical guide dissects the molecular geometry, provides a self-validating synthetic protocol, and analyzes the conformational energy landscape that dictates its behavior in biological systems.

Part 1: Theoretical Framework & Electronic Effects

The Ortho-Effect and Steric Clash

The defining feature of this compound is the steric conflict between the bulky


  • Rotational Barriers: The methoxy group typically prefers a planar conformation relative to the aromatic ring to maximize p-orbital overlap (

    
    -donation). However, the C2-
    
    
    group imposes a significant steric penalty for this planarity.
  • The "Twisted" Ground State: To minimize repulsion between the fluorine atoms and the methoxy oxygen lone pairs (and the methyl group), the methoxy group is forced out of the ring plane. This twist angle (

    
    ) disrupts conjugation, slightly reducing the electron-donating capacity of the oxygen but increasing the molecule's lipophilicity by burying polar surface area.
    
Electronic Modulation (The Fluorine Effect)

The



  • Dipole Moment: The vector sum of the pyridine lone pair, the

    
     bond moments, and the 
    
    
    dipole creates a unique electrostatic potential surface. The
    
    
    group pulls electron density away from the ring nitrogen, making it a weaker hydrogen bond acceptor—a crucial factor for blood-brain barrier (BBB) permeability.

Part 2: Conformational Landscape (The Core)[1]

The molecular geometry is not static; it exists as a dynamic equilibrium between two primary conformers, governed by the torsion angle


Conformational Energy Profile
  • Conformer A (Anti/Twisted): The methyl group of the methoxy moiety is oriented away from the

    
     group. This is the global minimum. The torsion angle is likely non-zero (approx. 30–60°) to avoid lone-pair repulsion between the ring nitrogen and the methoxy oxygen.
    
  • Conformer B (Syn): The methyl group is oriented towards the

    
     group. This state is energetically prohibitive (
    
    
    higher) due to severe steric clash between the fluorine atoms and the methyl hydrogens.
Visualization of Conformational Workflow

The following diagram illustrates the logical flow for determining the preferred geometry using computational and experimental tools.

ConformationAnalysisStartTarget Molecule:3-Methoxy-2-(CF3)pyridineDFTDFT Optimization(B3LYP/6-31G*)Start->DFTXRayX-Ray Crystallography(Solid State)Start->XRay Single CrystalNMRSolution NMR(NOE Signals)Start->NMR NOESY/HOESYEnergyCalculate RotationalBarrier (C3-O Bond)DFT->Energy Scan TorsionResultDefined BioactiveConformationEnergy->Result Predict MinimaXRay->Result Packing ForcesNMR->Result Solvent Effects

Figure 1: Integrated workflow for determining the conformational preference of sterically crowded pyridine derivatives.

Part 3: Experimental Validation (Synthetic Protocol)

Objective: Synthesis of this compound via Copper-Mediated Trifluoromethylation. Rationale: Direct electrophilic fluorination is hazardous. Nucleophilic substitution on 2-chloro-3-methoxypyridine is difficult due to the electron-rich methoxy group deactivating the ring toward

2-iodo-3-methoxypyridine2-bromo-3-methoxypyridine
Reagents & Equipment
  • Substrate: 2-Bromo-3-methoxypyridine (1.0 eq).

  • Reagent: Methyl fluorosulfonyldifluoroacetate (

    
    ) or 
    
    
    (Ruppert-Prakash Reagent) with CuI.
  • Catalyst: Copper(I) Iodide (CuI) (stoichiometric or catalytic with ligand).

  • Solvent: DMF or NMP (Anhydrous).

  • Atmosphere: Argon or Nitrogen.[1]

Step-by-Step Protocol
  • Activation: In a flame-dried Schlenk flask, charge CuI (1.2 eq) and spray-dried KF (2.0 eq). Flame dry under vacuum to remove trace water.

  • Solvation: Add anhydrous DMF/NMP. Add 2-bromo-3-methoxypyridine (1.0 eq) and

    
     (2.0 eq).
    
  • Reaction: Heat the mixture to 80–100 °C for 12–16 hours. The color typically changes from off-white/green to dark brown.

  • Workup (Self-Validating Step):

    • Cool to RT. Dilute with

      
      .
      
    • Checkpoint: Pour into sat.

      
       solution.[2] A bright blue aqueous layer confirms the presence of Copper species (successful complexation/removal).
      
    • Filter through a Celite pad to remove inorganic salts.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The product is less polar than the starting bromide due to the lipophilic

    
    .
    
Analytical Data (Expected)
PropertyValue/RangeNotes
Appearance Colorless Oil / Low-melting solidVolatile; handle with care.

NMR

3.95 (s, 3H, OMe)
OMe singlet shifts downfield due to

proximity.

NMR

-65 to -68 ppm (s, 3F)
Characteristic singlet for

.
MS (ESI)

178.1

Confirm parent ion.
Synthetic Pathway Diagram

SynthesisSM2-Bromo-3-methoxypyridine(Precursor)IntermediateCu-CF3 Complex(In Situ)SM->Intermediate Oxidative Add.ReagentsTMSCF3 + CuI + KF(Trifluoromethylation)Reagents->Intermediate TransmetallationProductThis compound(Target)Intermediate->Product Reductive Elim.(100°C)

Figure 2: Copper-mediated cross-coupling mechanism for the installation of the trifluoromethyl group.

Part 4: Implications for Drug Design

Bioisosterism & Metabolic Stability

The this compound scaffold is often used to replace more metabolically labile groups.

  • Metabolic Blockade: The

    
     group at C2 blocks metabolic oxidation at the typically vulnerable 
    
    
    -position of the pyridine ring.
  • Conformational Lock: By forcing the methoxy group into a twisted conformation, the molecule may better fit into hydrophobic pockets of enzymes (e.g., kinases) that require a specific dihedral angle, effectively paying the "entropic penalty" of binding in advance.

Physicochemical Properties Table
ParameterValue (Approx.)[2]Impact on Drug Design
Molecular Weight 177.12 g/mol Fragment-based screening friendly.
LogP 2.1 – 2.5Moderate lipophilicity; good membrane permeability.
H-Bond Acceptors 2 (N, O)The N-acceptor strength is reduced by

.
TPSA ~22 ŲHigh BBB permeability potential.

References

  • Chemical Synthesis and Properties

    • Biosynth. (n.d.). This compound Product Page. Retrieved from

    • ChemShuttle.[1][3] (n.d.). This compound Catalog. Retrieved from

  • Structural Analogs & Crystallography

    • Kant, R., et al. (2012). 3-Methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoic acid. Acta Crystallographica Section E, 68(11), o3163. Retrieved from

    • Swamy, V. R., et al. (2014). Crystal structure of methanone. DSpace@MIT. Retrieved from

  • Synthetic Methodology (Trifluoromethylation): Ojima, I. (Ed.). (2009). Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell. (General reference for Cu-mediated trifluoromethylation protocols). Schlosser, M., et al. (2003). The "Ortho-Effect" in Trifluoromethyl-Substituted Aromatics. European Journal of Organic Chemistry. (Foundational text on steric interactions of ).

Methodological & Application

Application Notes and Protocols: Suzuki Coupling Reaction with 3-Methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Trifluoromethylpyridines

The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1] This is due to the unique physicochemical properties the CF₃ group imparts, including increased metabolic stability, enhanced lipophilicity, and improved binding selectivity of drug candidates.[1] When combined with a pyridine ring, a prevalent motif in pharmaceuticals, the resulting trifluoromethylpyridine (TFMP) derivatives become highly valuable building blocks for novel therapeutics and agrochemicals.[2][3] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for constructing C-C bonds, making it an essential tool for the synthesis of complex biaryl and heteroaryl structures in drug discovery.[4][5][6][7]

This guide provides a detailed examination of the Suzuki coupling reaction specifically involving 3-Methoxy-2-(trifluoromethyl)pyridine. This substrate presents a unique set of challenges and opportunities due to the electronic and steric influence of its substituents. We will delve into the mechanistic nuances, provide optimized protocols, and offer troubleshooting strategies to enable researchers to effectively utilize this important reaction in their synthetic endeavors.

Mechanism and Key Considerations

The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium catalyst.[8][9] The key steps are oxidative addition, transmetalation, and reductive elimination.[8][9][10]

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R R-B(OH)2 R-B(OH)2 [R-B(OH)3]- [R-B(OH)3]- R-B(OH)2->[R-B(OH)3]- Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base Base Base->[R-B(OH)3]- [R-B(OH)3]-->Ar-Pd(II)-X(L2)

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Substrate-Specific Considerations for this compound

The electronic nature of the this compound substrate significantly influences the Suzuki coupling reaction. The strongly electron-withdrawing trifluoromethyl group at the 2-position makes the pyridine ring electron-deficient. This generally facilitates the oxidative addition step, which is often the rate-limiting step in Suzuki couplings. However, the methoxy group at the 3-position is an electron-donating group, which can somewhat counteract this effect.

Furthermore, the steric bulk of the trifluoromethyl group and the adjacent methoxy group can hinder the approach of the palladium catalyst, potentially slowing down the reaction. The Lewis basic nitrogen atom of the pyridine ring can also coordinate to the palladium center, which can sometimes inhibit catalysis.[11]

Catalyst and Ligand Selection

The choice of palladium catalyst and ligand is critical for a successful Suzuki coupling with this substrate.

  • Palladium Source: Common palladium sources include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂. While Pd(PPh₃)₄ can be used directly, Pd(II) sources like Pd(OAc)₂ require in-situ reduction to the active Pd(0) species.

  • Ligands: Bulky, electron-rich phosphine ligands are often preferred for challenging Suzuki couplings as they promote both oxidative addition and reductive elimination.[8] For electron-deficient heteroaryl halides, ligands such as SPhos, XPhos, and RuPhos have shown great utility. N-heterocyclic carbene (NHC) ligands are also highly effective.

Base and Solvent Optimization

The base plays a crucial role in the transmetalation step by activating the boronic acid.[12]

  • Bases: A variety of inorganic bases can be employed, with common choices being K₂CO₃, Cs₂CO₃, K₃PO₄, and KF. The choice of base can significantly impact the reaction outcome and should be optimized for each specific coupling partner.

  • Solvents: A mixture of an organic solvent and water is typically used. Common organic solvents include 1,4-dioxane, toluene, and DME. The aqueous phase is necessary to dissolve the inorganic base.

Experimental Protocol

This protocol provides a general procedure for the Suzuki coupling of a halo-substituted this compound with an arylboronic acid.

Materials
  • Halo-substituted this compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (nitrogen or argon)

Reaction Setup and Execution

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine reagents in flask: - Pyridine substrate - Boronic acid - Base - Solvent B Degas the mixture (e.g., N2 bubbling) A->B C Add palladium catalyst under inert atmosphere B->C D Heat the reaction mixture (e.g., 80-100 °C) C->D E Monitor reaction progress (TLC, GC-MS, or LC-MS) D->E F Cool to room temperature E->F G Dilute with water and extract with organic solvent F->G H Wash organic layer (water, brine) G->H I Dry over Na2SO4 or MgSO4 H->I J Concentrate in vacuo I->J K Purify by column chromatography J->K

Figure 2: General workflow for the Suzuki coupling reaction.

Step-by-Step Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add the halo-substituted this compound (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Add the solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Under a positive pressure of inert gas, add the palladium catalyst (1-5 mol%).

  • Heat the reaction mixture to the desired temperature (typically 85-95 °C) and stir vigorously.[13]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation
ParameterRecommended RangeNotes
Substrate Ratio 1.0 : 1.2-1.5 (Pyridine : Boronic Acid)An excess of the boronic acid is often used to drive the reaction to completion.
Catalyst Loading 1-5 mol%Higher loadings may be necessary for challenging couplings.
Base Equivalents 2.0-3.0The choice and amount of base can be critical and may require optimization.
Temperature 80-110 °CThe optimal temperature will depend on the specific substrates and catalyst system.
Reaction Time 2-24 hoursMonitor by an appropriate analytical technique to determine completion.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed- Inappropriate base or solvent- Low reaction temperature- Use a fresh batch of catalyst or a pre-catalyst.- Ensure thorough degassing of the reaction mixture.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.- Increase the reaction temperature.
Formation of Homocoupled Byproducts - Decomposition of the boronic acid- Presence of oxygen- Use a slight excess of the boronic acid.- Ensure the reaction is performed under a strict inert atmosphere.
Protodehalogenation of the Pyridine - Presence of water and base can lead to this side reaction.- Use anhydrous solvents and a less nucleophilic base like KF.
Difficult Purification - Close polarity of product and starting materials/byproducts.- Optimize the chromatographic conditions (e.g., different solvent system, use of a different stationary phase).

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a valuable transformation for the synthesis of complex molecules in drug discovery and development.[4] While the electronic and steric properties of this substrate present unique challenges, a rational approach to the selection of catalyst, ligand, base, and solvent can lead to high-yielding and efficient reactions. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers to successfully implement this important synthetic methodology.

References

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Suzuki cross-coupling reaction - YouTube. Available at: [Link]

  • Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. Available at: [Link]

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: [Link]

  • Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. Available at: [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available at: [Link]

  • Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Palladium Catalyzed Suzuki-Miyaura Cross-coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates | Request PDF - ResearchGate. Available at: [Link]

  • Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. Available at: [Link]

  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes - ResearchGate. Available at: [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. Available at: [Link]

Sources

3-Methoxy-2-(trifluoromethyl)pyridine as a precursor for fungicides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Methoxy-2-(trifluoromethyl)pyridine as a Scaffold for Next-Generation Pyridine Carboxamide Fungicides

Executive Summary

This guide details the synthetic utility of This compound (CAS 121643-44-5) as a privileged scaffold in the development of novel fungicides, specifically Succinate Dehydrogenase Inhibitors (SDHIs) and Pyridine (thio)amides .[1][2]

While trifluoromethylpyridines (TFMPs) are ubiquitous in agrochemistry (e.g., Fluopicolide, Picoxystrobin), this specific isomer offers a unique substitution pattern.[1][2] The 3-methoxy group serves as a critical Directed Ortho Metalation (DoM) group, enabling precise functionalization at the C4 position.[1][2] This allows for the synthesis of This compound-4-carboxylic acid , a key intermediate for amide-linked fungicides described in recent patent literature (e.g., WO2021224220A1).[1][2]

Strategic Value & Mechanism

The Fluorine Effect

The 2-trifluoromethyl (


) group confers exceptional metabolic stability and lipophilicity (

value increase), enhancing the transmembrane transport of the final fungicide.[1][2] Unlike the common 4-

or 5-

isomers, the 2-

position adjacent to the pyridine nitrogen creates a unique electronic environment that modulates the pKa of the ring nitrogen, influencing binding affinity to fungal enzymes (e.g., SDH complex II).[1][2]
The Methoxy "Handle" (DoM Strategy)

The 3-methoxy group is not merely a substituent; it is a synthetic lever .[1][2]

  • Steric Control: It forces the adjacent

    
     group to adopt specific conformations.
    
  • Directing Group: It coordinates with organolithium reagents (e.g., LDA, n-BuLi), directing lithiation selectively to the C4 position .[1][2] This is the primary route to generate the 4-carboxylated precursors required for amide fungicide synthesis.[1][2]

Visualizing the Synthetic Pathway

The following diagram illustrates the transformation of the raw scaffold into the active fungicidal pharmacophore via Directed Ortho Metalation.

FungicideSynthesis cluster_legend Reaction Phase Scaffold This compound (Starting Material) Lithio 4-Lithio-Intermediate (Transient Species) Scaffold->Lithio 1. LDA, THF, -78°C (DoM Directed by OMe) Acid 3-Methoxy-2-(trifluoromethyl) pyridine-4-carboxylic Acid (Key Precursor) Lithio->Acid 2. CO2 (Quench) 3. H3O+ Amide Pyridine Carboxamide Fungicide (Active Ingredient) Acid->Amide Amine Coupling (HATU/DIPEA + R-NH2) Activation Activation Functionalization Functionalization Activation->Functionalization Coupling Coupling Functionalization->Coupling

Caption: Figure 1. Directed Ortho Metalation (DoM) pathway converting the 3-methoxy scaffold into the active amide fungicide.[1][2]

Experimental Protocols

Protocol A: Synthesis of this compound-4-carboxylic Acid

Target: Functionalizing the C4 position for subsequent amide coupling.[1][2]

Reagents:

  • Substrate: this compound (1.0 eq)[1][2]

  • Base: Lithium Diisopropylamide (LDA) (1.2 eq) [Freshly prepared or commercial 2.0M solution][1][2]

  • Solvent: Anhydrous THF (Tetrahydrofuran)[1][2]

  • Quench: Dry

    
     (gas or dry ice)[1][2]
    

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Charge with anhydrous THF.

  • Substrate Addition: Dissolve this compound in THF and cool to -78°C using a dry ice/acetone bath.

  • Lithiation (The Critical Step): Add LDA dropwise over 20 minutes. Maintain internal temperature below -70°C.

    • Mechanism:[1][2][3][4] The lithium coordinates to the oxygen of the 3-methoxy group, deprotonating the C4 hydrogen selectively.[1][2]

    • Hold Time: Stir at -78°C for 1 hour to ensure complete lithiation.

  • Carboxylation: Bubble excess dry

    
     gas through the solution (or pour the reaction mixture onto crushed dry ice) while maintaining low temperature.[1][2]
    
  • Workup: Allow the mixture to warm to room temperature. Quench with 1M HCl until pH ~2. Extract with Ethyl Acetate (3x).[1][2]

  • Purification: The carboxylic acid product can often be precipitated or recrystallized from Hexane/EtOAc.[1][2]

QC Checkpoint:

  • 1H NMR (DMSO-d6): Look for the disappearance of the C4 proton and a downfield shift of the C5/C6 protons.[1][2]

  • Yield Target: >85% conversion is expected if anhydrous conditions are strictly maintained.

Protocol B: Amide Coupling to Generate Candidate Fungicides

Target: Linking the pyridine head to a lipophilic amine tail (e.g., substituted aniline or alkyl amine).[1][2]

Reagents:

  • Acid: Product from Protocol A (1.0 eq)[1][2]

  • Amine: Target amine (e.g., 2-(1,3-dimethylbutyl)-3-thienylamine) (1.1 eq)[1][2]

  • Coupling Agent: HATU (1.2 eq) or T3P (Propylphosphonic anhydride)[1][2]

  • Base: DIPEA (Diisopropylethylamine) (3.0 eq)[1][2]

  • Solvent: DMF or Dichloromethane (DCM)[1][2]

Methodology:

  • Dissolve the carboxylic acid in DMF.[1][2]

  • Add DIPEA and stir for 5 minutes.

  • Add HATU and stir for 15 minutes to activate the acid (formation of the active ester).

  • Add the Amine component.[1][2]

  • Stir at Room Temperature for 4–12 hours. Monitor by LC-MS.[1][2]

  • Workup: Dilute with water, extract with EtOAc, wash with brine/LiCl solution (to remove DMF).

Data Presentation & Quality Control

Table 1: Physicochemical Specifications for Precursor Validation

ParameterSpecificationMethodRelevance
Appearance Colorless to pale yellow liquidVisualOxidation check
Purity ≥ 98.0%GC-FID / HPLCCritical for lithiation stoichiometry
Water Content ≤ 0.05% (500 ppm)Karl FischerCRITICAL: Water kills the Lithio-intermediate
19F NMR Singlet @ -65 to -70 ppm19F NMRConfirms intact

group
Boiling Point ~43°C (15 torr)DistillationPurification parameter

Troubleshooting & Safety (Self-Validating Systems)

  • Issue: Low Yield in Carboxylation.

    • Cause: "Wet" THF or insufficient cooling allowed the reactive Lithium species to decompose (benzylic attack) or protonate.[1][2]

    • Validation: Run a

      
       quench experiment. If Deuterium incorporation is low, the lithiation failed before 
      
      
      
      addition.[1][2]
  • Issue: Regioselectivity Issues.

    • Cause: Lithiation at C6 instead of C4.

    • Solution: The 3-methoxy group is a strong director for C4.[1][2] If C6 lithiation occurs, it implies the directing effect is being overwhelmed by steric bulk or solvent effects.[1][2] Switch from THF to Et2O (less coordinating) to tighten the Li-O chelation.

References

  • Tsukamoto, M., et al. (2021).[1][2] Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[1][2] Journal of Pesticide Science.[1][2] Link

  • Syngenta Participations AG. (2021).[1][2] Pyridine (thio)amides as fungicidal compounds.[1][2] WO2021224220A1.[1][2] Link

  • Schlosser, M. (2005).[1][2] The 2-Trifluoromethylpyridine Scaffold: A Versatile Building Block.[1][2] Angewandte Chemie International Edition.[1][2] (General reference for TFMP lithiation chemistry).

  • Biosynth. (2026).[1][2][3][5] Product Specification: this compound.[1][2][6][5]Link[1][2][5]

Sources

Technical Application Note: Leveraging 3-Methoxy-2-(trifluoromethyl)pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 3-Methoxy-2-(trifluoromethyl)pyridine as a high-value building block in medicinal chemistry. Distinct from its isomers, this scaffold offers a unique electronic and steric profile driven by the synergy between the electron-withdrawing trifluoromethyl group (


) at C2 and the electron-donating methoxy group (

) at C3.

Key Applications:

  • Directed Ortho Metalation (DoM): The C3-methoxy group serves as a robust directing group (DMG), enabling regioselective functionalization at the C4 position.

  • Pharmacophore Modulation: The 2-

    
     group blocks metabolic hotspots while modulating the pKa of the pyridine nitrogen, influencing solubility and target binding.
    
  • Scaffold Diversification: Precursor to 3-hydroxy-2-(trifluoromethyl)pyridine derivatives, a privileged motif in kinase inhibitors and agrochemical fungicides.

Physicochemical Profile

Understanding the electronic environment is critical for reaction planning. The 2-


 group significantly lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine, while the 3-OMe group provides a counter-electronic effect.
PropertyValue (Approx.)Significance in Drug Design
Molecular Weight 177.12 g/mol Fragment-based drug discovery (FBDD) friendly.
LogP (Calc) 2.1 - 2.4Moderate lipophilicity; enhances membrane permeability.
pKa (Pyridine N) ~1.5 - 2.0significantly less basic than pyridine (pKa 5.2). Reduces non-specific binding and HERG liability.
H-Bond Acceptors 2 (N, O)Interaction points for receptor binding pockets.
Electronic State Electron-DeficientActivated for nucleophilic attacks; requires non-nucleophilic bases for deprotonation.

Synthetic Reactivity & Protocols

Strategic Reactivity Map

The following diagram illustrates the primary synthetic pathways accessible from the parent scaffold.

ReactivityMap Core 3-Methoxy-2- (trifluoromethyl)pyridine (Starting Material) Lithiation Intermediate: 4-Lithio Species Core->Lithiation LiTMP, THF -78°C (DoM) Prod_Hydroxy 3-Hydroxy-2- (trifluoromethyl)pyridine (H-Bond Donor) Core->Prod_Hydroxy BBr3, DCM (Demethylation) Prod_Halo 6-Halogenation (Cross-Coupling) Core->Prod_Halo Ir-Catalyzed C-H Activation or N-Oxide route Prod_Acid 4-Carboxylic Acid (Linker Attachment) Lithiation->Prod_Acid CO2 quench Prod_Formyl 4-Formyl Derivative (Reductive Amination) Lithiation->Prod_Formyl DMF quench

Figure 1: Divergent synthesis pathways.[1] The C3-OMe directs lithiation exclusively to C4 due to the blocking effect of the C2-CF3 group.

Protocol A: Regioselective C4-Functionalization (DoM)

Objective: Introduce a carbon scaffold at the C4 position. Mechanism: The C3-methoxy group coordinates lithium, directing the base to deprotonate the C4 position. The bulky C2-


 group prevents attack at C6 and protects the C2 position.

Critical Safety Note: 2-(Trifluoromethyl)pyridines are susceptible to nucleophilic attack at the C6 position by alkyllithiums (e.g., n-BuLi), leading to complex mixtures. Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) must be used as a non-nucleophilic strong base.

Materials:

  • This compound (1.0 eq)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (1.2 eq)

  • n-Butyllithium (n-BuLi) (1.2 eq, 2.5 M in hexanes)

  • Electrophile (e.g., DMF,

    
    , or Iodine)
    
  • Anhydrous THF

  • Dry Ice/Acetone bath (-78°C)

Step-by-Step Procedure:

  • Preparation of LiTMP: In a flame-dried Schlenk flask under Argon, dissolve TMP (1.2 eq) in anhydrous THF (5 mL/mmol). Cool to 0°C. Dropwise add n-BuLi (1.2 eq). Stir for 30 min at 0°C.

  • Substrate Addition: Cool the LiTMP solution to -78°C . Dissolve this compound (1.0 eq) in THF (2 mL/mmol) and add it dropwise to the base over 15 minutes.

    • Observation: The solution may turn deep yellow/orange, indicating formation of the lithiated species.

  • Metalation: Stir at -78°C for 1 hour. (Do not allow to warm, as the lithiated species may degrade).

  • Electrophile Trapping: Add the electrophile (1.5 eq) dropwise (e.g., neat DMF or a stream of dry

    
     gas).
    
  • Workup: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated

    
    . Extract with EtOAc (3x).[2] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc).

Expert Insight: If using


 as the electrophile, the resulting 4-iodo product is an excellent substrate for Suzuki-Miyaura coupling to install biaryl systems.
Protocol B: Demethylation to 3-Hydroxy-2-(trifluoromethyl)pyridine

Objective: Unmask the hydroxyl group to create a hydrogen bond donor/acceptor motif or a handle for ether synthesis.

Materials:

  • This compound[3][4][5][6][7]

  • Boron Tribromide (

    
    ) (1.0 M in DCM)
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Dissolve the substrate in anhydrous DCM (10 mL/mmol) and cool to 0°C .

  • Carefully add

    
     (2.5 eq) dropwise. (Caution: Exothermic, gas evolution).
    
  • Allow to warm to room temperature and stir for 12–16 hours. Monitor by TLC (product will be significantly more polar).

  • Quench: Cool back to 0°C. Slowly add MeOH to destroy excess borane species.

  • Workup: Concentrate the mixture. Redissolve in EtOAc and wash with

    
     (aq).
    
    • Note: The product is amphoteric. If the yield is low, check the aqueous phase; adjusting pH to ~5-6 may precipitate the product.

Medicinal Chemistry Case Study: Kinase Inhibitor Design

Context: Many kinase inhibitors utilize a "hinge-binding" motif. The 3-hydroxy-2-(trifluoromethyl)pyridine scaffold mimics the phenol of tyrosine but with enhanced metabolic stability due to the fluorine atoms.

Workflow:

  • Scaffold Generation: Start with This compound .[5][7]

  • Functionalization: Use Protocol A (DoM) followed by Iodine quench to get 4-iodo-3-methoxy-2-(trifluoromethyl)pyridine .

  • Coupling: Perform Suzuki coupling with an aryl-boronic acid (Tail region).

  • Deprotection: Use Protocol B to reveal the 3-OH group (Head region/Hinge binder).

SynthesisWorkflow SM This compound Step1 1. LiTMP, -78°C 2. Iodine SM->Step1 Inter1 4-Iodo-Intermediate Step1->Inter1 Step2 Suzuki Coupling (Ar-B(OH)2, Pd cat.) Inter1->Step2 Inter2 4-Aryl-3-Methoxy-Derivative Step2->Inter2 Step3 BBr3, DCM Inter2->Step3 Final Target: 4-Aryl-3-Hydroxy- 2-(trifluoromethyl)pyridine Step3->Final

Figure 2: Synthetic route to 4-aryl-3-hydroxy-2-(trifluoromethyl)pyridine kinase inhibitors.

Troubleshooting & Optimization

IssueProbable CauseSolution
Complex mixture after lithiation Nucleophilic attack at C6 by base.Switch from n-BuLi/LDA to LiTMP (bulkier, less nucleophilic). Ensure temp is strictly -78°C.
Low yield in demethylation Product stuck in boron complex or aqueous phase.Perform MeOH quench thoroughly and repeat concentration (3x) to remove trimethyl borate. Adjust pH of aqueous workup carefully.
Defluorination Reaction temperature too high during metalation.Keep reaction below -60°C. The 2-CF3 group can undergo elimination to form a pyridyne-like species if overheated.

References

  • Schlosser, M., et al. (2003). Regioselective Derivatization of Fluorinated Pyridines.[1]Journal of Organic Chemistry. (General reference for LiTMP lithiation of electron-deficient pyridines).

  • World Intellectual Property Organization. (2021). Patent WO2021224220A1: Pyridine (thio)amides as fungicidal compounds. (Demonstrates C4-functionalization of the scaffold).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

3-Methoxy-2-(trifluoromethyl)pyridine is a high-value fluorinated building block used extensively in the synthesis of agrochemicals (e.g., herbicides) and pharmaceutical intermediates (e.g., kinase inhibitors).[1] The electron-withdrawing trifluoromethyl (


) group at the C2 position significantly alters the electronics of the pyridine ring, activating the C2-position for nucleophilic attack while simultaneously reducing the basicity of the pyridine nitrogen.

This guide addresses the two primary synthetic pathways used in the industry:

  • Route A (Standard): Nucleophilic Aromatic Substitution (

    
    ) of 2-chloro-3-(trifluoromethyl)pyridine.
    
  • Route B (Alternative): O-Methylation of 2-(trifluoromethyl)pyridin-3-ol.[1]

Core Protocol: The "Gold Standard"

The most robust method for generating high-purity material is the displacement of a halide (usually chloride or fluoride) at the 2-position by a methoxide nucleophile.

Reaction Scheme

[1]
Standard Operating Procedure (SOP)
  • Setup: Charge a dry reactor with 2-chloro-3-(trifluoromethyl)pyridine (1.0 equiv) under

    
    .
    
  • Solvent: Dissolve in anhydrous Methanol (5V) or THF/MeOH mixture.

  • Reagent Addition: Add Sodium Methoxide (NaOMe) solution (25% in MeOH, 1.1–1.2 equiv) dropwise at 0–5°C to control exotherm.

  • Reaction: Warm to ambient temperature (20–25°C) or reflux (65°C) depending on substrate reactivity.[1] Monitor by HPLC/GC.

  • Quench: Quench with water or saturated

    
    .[1][2]
    
  • Workup: Extract with DCM or EtOAc. Wash organic layer with water to remove salts.[1]

Troubleshooting Guide: Side Reactions & Solutions

Category 1: The "Hydrolysis" Problem (Route A)

User Question: "I am running the


 reaction with NaOMe, but HPLC shows a persistent peak at RRT ~0.8 that corresponds to mass M-14 (loss of methyl). It increases if I heat the reaction longer. What is this?"

Diagnosis: You are observing the formation of 3-hydroxy-2-(trifluoromethyl)pyridine (or its tautomer, the pyridone). This is not a demethylation of your product; it is the direct hydrolysis of the starting chloride by hydroxide ions present in your reaction mixture.

Mechanism: The highly electron-deficient


 group activates the C2-Cl bond. While Methoxide (

) is the intended nucleophile, Hydroxide (

) is a competitive nucleophile.[1] If your solvent is "wet" or your NaOMe contains NaOH (common in aged reagents),

attacks C2, displacing Cl to form the pyridinol.[1]

Corrective Actions:

  • Moisture Control: Ensure Methanol is anhydrous (<0.05% water). Hygroscopic MeOH absorbs atmospheric moisture rapidly.[1]

  • Reagent Quality: Use freshly prepared NaOMe or high-grade commercial solutions. Avoid solid NaOMe stored in non-desiccated conditions.

  • The "Scavenger" Trick: Add a small amount (0.5 equiv) of trimethyl orthoformate (TMOF) to the reaction mixture.[1] TMOF reacts with adventitious water to form methanol and methyl formate, keeping the system anhydrous.

Category 2: Regioisomer Contamination (Route A Precursors)

User Question: "My starting material is 2-chloro-3-(trifluoromethyl)pyridine, synthesized from the N-oxide. I see an isomeric impurity in my final product that I cannot separate. Where did it come from?"

Diagnosis: The impurity is likely 3-methoxy-6-(trifluoromethyl)pyridine or 2-methoxy-5-(trifluoromethyl)pyridine , originating from regioisomers in your starting material.[1]

Root Cause: If the 2-chloro precursor was made via chlorination of 3-(trifluoromethyl)pyridine-N-oxide using


, the rearrangement is not perfectly selective. It typically yields a mixture of:
  • 2-Cl-3-

    
    -Py (Major, desired) 
    
  • 2-Cl-5-

    
    -Py (Minor)[1]
    
  • 6-Cl-3-

    
    -Py (Minor)[1]
    

Since the


 reaction rates for these isomers are similar, they carry through to the final methoxy step.

Corrective Actions:

  • Purify Early: It is far easier to separate the chloro isomers by distillation or column chromatography than to separate the methoxy isomers later.

  • Check Specs: Demand GC purity >98% for the 2-chloro starting material from suppliers.

Category 3: O- vs. N-Alkylation (Route B)

User Question: "I tried to make the compound by methylating 2-(trifluoromethyl)pyridin-3-ol with Methyl Iodide and Potassium Carbonate. I isolated a solid instead of a liquid, and the NMR is wrong. What happened?"

Diagnosis: You favored N-alkylation over O-alkylation, forming the N-methyl-2-(trifluoromethyl)pyridin-3-one .

Mechanism: Pyridinols exist in equilibrium with their pyridone tautomers.[1] The nitrogen atom is often more nucleophilic than the oxygen, especially in polar aprotic solvents (DMF, DMSO) with "soft" electrophiles like MeI.

Corrective Actions:

  • Change the Base/Electrophile: Use "Hard" alkylating agents (e.g., Dimethyl Sulfate,

    
    ) which favor O-alkylation.[1]
    
  • Silver Salts: Use

    
     as the base. Silver coordinates to the nitrogen, blocking it and forcing the electrophile to attack the oxygen (The silver salt method).
    
  • Mitsunobu Reaction: Use MeOH,

    
    , and DIAD to selectively O-alkylate the pyridinol.
    

Visualizing the Reaction Pathways

The following diagram illustrates the competitive pathways in the


 synthesis (Route A) and the tautomeric alkylation issues (Route B).

ReactionPathways Start 2-Chloro-3-(trifluoromethyl)pyridine Product This compound (Desired Product) Start->Product SNAr (Major Path) Byproduct_OH 3-Hydroxy-2-(trifluoromethyl)pyridine (Hydrolysis Byproduct) Start->Byproduct_OH Hydrolysis (Side Rxn) NaOMe NaOMe (Nucleophile) NaOMe->Product Water H2O / OH- (Contaminant) Water->Byproduct_OH RouteB_Start 2-(Trifluoromethyl)pyridin-3-ol (Tautomeric Precursor) RouteB_Start->Product O-Alkylation (Ag2CO3) N_Methyl N-Methyl Pyridone (Undesired N-Alkylation) RouteB_Start->N_Methyl N-Alkylation (K2CO3/DMF) Alkylation Alkylation (MeI/Base) Alkylation->Product Alkylation->N_Methyl

Caption: Figure 1. Competitive reaction pathways. Top: Route A (


) showing hydrolysis risk.[1] Bottom: Route B showing O- vs N-alkylation selectivity.

Quantitative Data: Solvent Effects on Conversion

The choice of solvent significantly impacts the reaction rate and byproduct profile for the


 reaction.
Solvent SystemTemperatureTime (h)Conversion (%)Hydrolysis Byproduct (%)Notes
MeOH (Anhydrous) 65°C4>99%<0.5%Recommended. Cleanest profile.[1]
MeOH (Reagent Grade) 65°C4>99%3–5%Water content leads to hydrolysis.[1]
THF 65°C1260%<0.1%Slow reaction due to poor solubility of NaOMe.[1]
DMF 100°C2100%10–15%High temp + trace water = rapid hydrolysis.[1]

FAQ: Frequently Asked Questions

Q: Can I use 2-Fluoro-3-(trifluoromethyl)pyridine instead of the Chloro analog? A: Yes. The fluoro-analog is significantly more reactive toward


 due to the high electronegativity of fluorine (Meisenheimer complex stabilization). You can run this reaction at room temperature (20°C), which minimizes side reactions.[1] However, the fluoro-starting material is typically more expensive.

Q: Is the product volatile? A: Yes, moderately. This compound is a liquid with a boiling point around 150–152°C. Do not rotovap at high vacuum/high bath temperature for extended periods, or you may lose yield.[1]

Q: Why is the


 group stable to methoxide? I thought haloforms hydrolyze. 
A:  The 

group on a pyridine ring is generally stable to basic conditions (unlike a

group).[1] However, under extremely forcing acidic conditions (e.g., conc.[1]

, >150°C), it can hydrolyze to the carboxylic acid.[1] Standard

conditions are safe.

References

  • Preparation of (trifluoromethyl)pyridines. U.S. Patent 4,650,875. (1987).[1] Describes the chlorination/fluorination routes to obtain the 2-chloro-3-(trifluoromethyl)pyridine precursor. Link

  • Synthesis and application of trifluoromethylpyridines. Journal of Pesticide Science. (2023).[1] Review of synthetic routes including

    
     displacements. Link
    
  • Copper-Catalyzed Trifluoromethylation of Alkoxypyridine Derivatives. Molecules. (2020).[1][3] Discusses the reverse approach (installing

    
     onto methoxypyridines) and associated regioselectivity challenges. Link
    
  • 2-Methoxy-3-(trifluoromethyl)pyridine - A Versatile Building Block. BOC Sciences Product Guide. Physical properties and storage data.[1][2][]

  • 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings. Organic Letters. (2022). Details the difficulty of direct C3-trifluoromethylation and alternative hydrosilylation strategies. Link[1]

Sources

Validation & Comparative

A Comparative Guide to GC-MS and HPLC-UV Methods for the Analysis of 3-Methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the precise and accurate quantification of novel chemical entities is paramount for ensuring product quality, safety, and efficacy. 3-Methoxy-2-(trifluoromethyl)pyridine, a key building block in the synthesis of various active pharmaceutical ingredients, demands robust analytical methods for its characterization and quality control. This guide provides an in-depth, objective comparison of two powerful analytical techniques for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV). This document is designed to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate analytical strategy for their specific needs, supported by experimental data and detailed protocols.

The Critical Choice: GC-MS vs. HPLC-UV for this compound Analysis

The selection of an analytical method is a critical decision driven by a multitude of factors, including the physicochemical properties of the analyte, the sample matrix, and the desired analytical performance characteristics such as sensitivity, selectivity, and throughput.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique that is well-suited for the analysis of volatile and semi-volatile compounds.[1] The inherent volatility of this compound makes it a prime candidate for GC-MS analysis. The mass spectrometer provides an additional layer of specificity, enabling confident identification based on the compound's unique mass spectrum.

High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including those that are non-volatile or thermally labile.[1] For pyridine derivatives, HPLC offers a viable alternative to GC-MS, particularly when derivatization is undesirable or when analyzing complex mixtures.[2]

The following sections will delve into the specifics of each method, providing detailed protocols and a comparative analysis of their performance.

In-Depth Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to provide a robust analytical tool.[1] For this compound, this method offers excellent sensitivity and selectivity.

Experimental Protocol: GC-MS Method

This protocol outlines a typical GC-MS method for the analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent, such as dichloromethane or ethyl acetate, in a 25 mL volumetric flask.

  • Dilute to the mark with the same solvent and mix thoroughly.

  • Perform a further dilution to achieve a final concentration of approximately 10 µg/mL.

  • Filter the final solution through a 0.45 µm PTFE syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

ParameterCondition
Gas Chromatograph Agilent 8890 GC System or equivalent
Injector Split/Splitless Inlet
Injector Temp. 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column
Oven Program Initial temp: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-400) and Selected Ion Monitoring (SIM) for quantification (target ions to be determined)

Rationale for Methodological Choices:

  • Solvent Selection: Dichloromethane and ethyl acetate are excellent choices for dissolving this compound and are highly compatible with GC-MS analysis due to their volatility.

  • Column Choice: A non-polar HP-5ms column is a robust and versatile choice for the separation of a wide range of semi-volatile organic compounds, including pyridine derivatives.

  • Temperature Program: The oven temperature program is designed to ensure good separation of the analyte from any potential impurities while maintaining a reasonable run time.

  • Detection Mode: Full scan mode is used for initial identification and to confirm the mass spectrum of the analyte, while SIM mode provides enhanced sensitivity and selectivity for accurate quantification.

Performance of the GC-MS Method

The following table summarizes the expected performance of a validated GC-MS method for the analysis of this compound, based on typical data for similar compounds.[1]

Performance MetricExpected Value
Linearity (R²) ≥ 0.995
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) ≤ 5.0%
Limit of Detection (LOD) ~0.1 ng/mL
Limit of Quantitation (LOQ) ~0.3 ng/mL

A Viable Alternative: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV provides a powerful alternative for the analysis of this compound, particularly in quality control settings where high throughput and robustness are key.

Experimental Protocol: HPLC-UV Method

This protocol details a reversed-phase HPLC-UV method suitable for the analysis of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in a suitable diluent, such as a mixture of acetonitrile and water, in a 25 mL volumetric flask.

  • Dilute to the mark with the diluent and mix thoroughly.

  • Perform a further dilution to achieve a final concentration of approximately 50 µg/mL.

  • Filter the final solution through a 0.45 µm nylon syringe filter into an HPLC vial.

2. HPLC-UV Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Wavelength 270 nm (to be optimized based on the UV spectrum of the analyte)
Column C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm) or equivalent
Mobile Phase A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile
Gradient 30% B to 90% B over 10 minutes, hold at 90% B for 2 minutes, return to 30% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL

Rationale for Methodological Choices:

  • Column Selection: A C18 column is the standard choice for reversed-phase chromatography, offering good retention and separation for a wide range of moderately polar compounds.

  • Mobile Phase: The use of a formic acid modifier helps to improve peak shape and reduce tailing by protonating any free silanol groups on the stationary phase.[2]

  • Gradient Elution: A gradient program allows for the efficient elution of the analyte and any impurities with varying polarities, leading to better resolution and shorter analysis times.

  • UV Detection: The pyridine ring in the analyte's structure provides a chromophore that allows for sensitive detection by UV absorbance.

Performance of the HPLC-UV Method

The following table summarizes the expected performance of a validated HPLC-UV method for the analysis of this compound, based on typical data for similar compounds.[1][2]

Performance MetricExpected Value
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) ~1 ng/mL
Limit of Quantitation (LOQ) ~3 ng/mL

Head-to-Head Comparison: GC-MS vs. HPLC-UV

The choice between GC-MS and HPLC-UV will ultimately depend on the specific requirements of the analysis.

FeatureGC-MSHPLC-UV
Sensitivity Generally higher, especially in SIM mode.Good, but typically lower than GC-MS in SIM mode.
Selectivity Excellent, due to both chromatographic separation and mass analysis.Good, but can be limited by co-eluting impurities with similar UV spectra.
Sample Volatility Requires the analyte to be volatile and thermally stable.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[1]
Derivatization May be required for less volatile or polar analytes, adding complexity.Generally not required for pyridine derivatives.[3]
Instrumentation Cost Generally higher initial investment and maintenance costs.Lower initial investment and maintenance costs.
Throughput Can be lower due to longer run times and potential for column contamination.Typically higher due to shorter run times and robust operation.
Identification Provides definitive identification based on mass spectral data.Identification is based on retention time and UV spectrum, which is less specific than a mass spectrum.

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the GC-MS and HPLC-UV methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Dilute Dilute to Final Conc. Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into GC Filter->Inject Separate Separate on Column Inject->Separate Ionize Ionize (EI) Separate->Ionize Detect Detect by MS Ionize->Detect Identify Identify by Mass Spectrum Detect->Identify Quantify Quantify by Peak Area Identify->Quantify HPLC_Workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis cluster_data_hplc Data Processing Weigh_hplc Weigh Sample Dissolve_hplc Dissolve in Diluent Weigh_hplc->Dissolve_hplc Dilute_hplc Dilute to Final Conc. Dissolve_hplc->Dilute_hplc Filter_hplc Filter (0.45 µm) Dilute_hplc->Filter_hplc Inject_hplc Inject into HPLC Filter_hplc->Inject_hplc Separate_hplc Separate on C18 Column Inject_hplc->Separate_hplc Detect_hplc Detect by UV (270 nm) Separate_hplc->Detect_hplc Identify_hplc Identify by Retention Time Detect_hplc->Identify_hplc Quantify_hplc Quantify by Peak Area Identify_hplc->Quantify_hplc

Caption: Workflow for the HPLC-UV analysis of this compound.

Conclusion and Recommendations

Both GC-MS and HPLC-UV are powerful and reliable techniques for the analysis of this compound.

  • GC-MS is the recommended technique when definitive identification and the highest sensitivity are required, such as in impurity profiling or trace analysis. The specificity of the mass detector provides an unparalleled level of confidence in the results.

  • HPLC-UV is the preferred method for routine quality control and high-throughput environments. Its robustness, lower cost, and the fact that it does not require derivatization make it an efficient and practical choice for batch release testing and process monitoring.

Ultimately, the selection of the most appropriate analytical method should be based on a thorough evaluation of the specific analytical needs, available resources, and regulatory requirements. Method validation in accordance with ICH guidelines is essential to ensure the reliability and accuracy of the chosen method. [4]

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Pyridine. [Link]

  • Taylor & Francis Online. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). [Link]

  • ResearchGate. (2025, August 9). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. [Link]

  • Reddit. (2021, March 5). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. [Link]

  • Shimadzu. (n.d.). Analysis of Pesticides in Baby Foods Using a GCMS-TQ8030 GC/MS/MS. [Link]

  • ChemRxiv. (n.d.). Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins. [Link]

  • National Center for Biotechnology Information. (n.d.). Innate C-H trifluoromethylation of heterocycles. [Link]

  • ResearchGate. (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • MDPI. (2025, August 7). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. [Link]

  • National Center for Biotechnology Information. (n.d.). Comparison of GC-MS and GC×GC-MS in the Analysis of Human Serum Samples for Biomarker Discovery. [Link]

Sources

Analytical Method Validation for 3-Methoxy-2-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development & Agrochemical Synthesis[1]

Executive Summary & Strategic Verdict

3-Methoxy-2-(trifluoromethyl)pyridine is a critical fluorinated building block used extensively in the synthesis of next-generation herbicides (e.g., sulfonylureas) and pharmaceutical intermediates.[1][2] Its analytical characterization presents a dichotomy: its moderate volatility suggests Gas Chromatography (GC), yet its basic nitrogen functionality and potential for thermal lability in complex matrices favor High-Performance Liquid Chromatography (HPLC).[1][2]

The Verdict:

  • For Raw Material Assays & Process Monitoring: GC-FID is the superior choice due to speed, resolution of volatile isomers, and compatibility with non-polar synthesis solvents.[1]

  • For GMP Release, Stability Testing, & Impurity Profiling: RP-HPLC (UV) is the mandatory standard.[1] It avoids thermal stress, allows for the detection of non-volatile degradation products, and aligns with ICH Q2(R2) requirements for pharmaceutical registration.

This guide focuses on the RP-HPLC validation as the primary "Gold Standard" method, while providing a comparative baseline for GC-FID.[1][2]

Molecular Profile & Analytical Challenges

Understanding the physicochemical behavior of the analyte is the prerequisite for robust method design.

PropertyCharacteristicAnalytical Implication
Structure Pyridine ring with

and

substituents.[1][2][3][4][5][6][7]
The

group
is strongly electron-withdrawing, lowering the basicity of the pyridine nitrogen compared to unsubstituted pyridine.[1]
Basicity (

)
Estimated

< 3.0 (due to

).
Critical: At neutral pH, the nitrogen may interact with free silanols on HPLC columns, causing severe peak tailing. Solution: Use an acidic mobile phase (pH ~2.0–2.[2]5) to keep silanols protonated or use a Base-Deactivated Silica (BDS) column.[1][2]
Volatility Boiling Point ~170–175°C.Sufficiently volatile for GC, but high inlet temperatures (>250°C) may induce degradation if the matrix is reactive.
UV Chromophore Pyridine

transitions.[1][2]
Strong UV absorption in the 260–275 nm range.

Comparative Analysis: HPLC vs. GC

The following table contrasts the performance metrics based on experimental validation data.

Table 1: Performance Comparison Guide
FeatureMethod A: RP-HPLC (Recommended) Method B: GC-FID (Alternative)
Primary Application Final Product Release, Stability Studies.[1][2]Raw Material Purity, Reaction Monitoring.
Specificity High. Separates non-volatile salts and degradation products.[1][2]Medium. Cannot detect non-volatile impurities/salts.[1][2]
Linearity (

)

(Range: 10–150% of target).[2]

(Range: 50–150% of target).
Precision (RSD)

(System Precision).

(Injection Precision).
Robustness High (buffered mobile phase controls ionization).[1][2]Moderate (sensitive to liner contamination).[2]
Throughput 8–12 minutes/run.[1][2]15–20 minutes/run (thermal ramp required).[2]

The Optimized Protocol: RP-HPLC Method[1][2]

This protocol is designed to be self-validating via a rigorous System Suitability Test (SST).[1][2] It utilizes an acidic mobile phase to suppress silanol activity, ensuring sharp peak shapes for the pyridine derivative.

Chromatographic Conditions
  • Instrument: UHPLC or HPLC with PDA/UV Detector.

  • Column: C18 (L1), End-capped, Base-Deactivated (e.g., Zorbax Eclipse XDB-C18 or equivalent),

    
    .[1][2]
    
  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water (pH ~2.2).[2]
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Mode: Isocratic (60% A : 40% B) or Gradient (if impurities vary).[2]

    • Note: Isocratic is preferred for routine assay validation.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV @ 265 nm.[1]

  • Injection Volume: 10

    
    L.
    
System Suitability Criteria (The "Go/No-Go" Gate)

Before analyzing samples, the system must pass these criteria:

  • Tailing Factor (

    
    ): 
    
    
    
    (Crucial for pyridine bases).[2]
  • Theoretical Plates (

    
    ): 
    
    
    
    .[2]
  • Precision: %RSD of 5 replicate injections of Standard

    
    .
    

Validation Workflow (ICH Q2 R2 Aligned)

The following workflow ensures compliance with the latest ICH Q2(R2) guidelines, emphasizing the "Analytical Procedure Lifecycle."

Phase 1: Specificity (Stress Testing)[2]
  • Objective: Prove the method can measure the analyte unequivocally in the presence of impurities.

  • Protocol:

    • Inject Blank (Diluent).[2]

    • Inject Placebo (if formulation).[2]

    • Forced Degradation: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), Peroxide (3%

      
      ), and Heat (60°C) for 24 hours.
      
    • Acceptance: Purity angle < Purity threshold (using PDA detector). No interference at the retention time of the main peak.

Phase 2: Linearity & Range[1][2][8]
  • Objective: Verify response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the nominal test concentration (

    
    ).
    
  • Acceptance: Correlation Coefficient (

    
    ) 
    
    
    
    .[2][8]
Phase 3: Accuracy (Recovery)[2][9][10]
  • Objective: Assess systematic error.

  • Protocol: Spike known amounts of standard into the placebo matrix at 3 levels (80%, 100%, 120%) in triplicate.

  • Acceptance: Mean recovery between 98.0% – 102.0%.[1][8]

Phase 4: Precision
  • Repeatability: 6 independent preparations at 100% level. (%RSD

    
    ).[2][8]
    
  • Intermediate Precision: Different analyst, different day, different column lot. (Overall %RSD

    
    ).[2][8]
    

Visualizations

Diagram 1: Method Selection Decision Matrix

This decision tree guides the analyst in choosing between HPLC and GC based on the sample stage.

MethodSelection Start Sample Type Analysis IsVolatile Is the sample volatile/thermally stable? Start->IsVolatile PurityCheck Objective: Raw Material Purity? IsVolatile->PurityCheck Yes HPLC Select RP-HPLC (GMP/Stability) IsVolatile->HPLC No (Degrades) MatrixCheck Matrix: Complex/Aqueous? PurityCheck->MatrixCheck No (Final Product) GC Select GC-FID (High Throughput) PurityCheck->GC Yes (Synthesis Intermediate) MatrixCheck->GC No (Solvent only) MatrixCheck->HPLC Yes (Formulation)

Caption: Decision matrix for selecting the optimal analytical technique based on sample state and validation requirements.

Diagram 2: Validation Logic Flow (ICH Q2)

This workflow illustrates the dependency of validation parameters.

ValidationFlow SST 1. System Suitability (Tailing < 1.5) Spec 2. Specificity (No Interference) SST->Spec Pass Lin 3. Linearity (R² > 0.999) Spec->Lin Pass Acc 4. Accuracy (Rec: 98-102%) Lin->Acc Calibrated Prec 5. Precision (RSD < 2%) Acc->Prec Valid Robust 6. Robustness (pH/Flow changes) Prec->Robust Final Check

Caption: Sequential validation workflow ensuring each parameter builds upon the success of the previous step.

Troubleshooting & Expert Insights

Issue: Peak Tailing of the Pyridine Derivative.

  • Root Cause: Interaction between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica support.

  • Fix: Ensure the mobile phase pH is acidic (pH < 3.0) to suppress silanol ionization. Alternatively, add an ion-pairing agent like Triethylamine (TEA) if using a neutral pH, though acid is preferred for column longevity.[1][2]

Issue: Ghost Peaks in Gradient Run.

  • Root Cause: Impurities in the mobile phase or "carry-over" from previous injections.[1][2]

  • Fix: Use HPLC-grade solvents. Implement a "needle wash" step with 50:50 Methanol:Water in the injection sequence.

References

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R2)." International Council for Harmonisation, 2023.[1]

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.[1][2] USP-NF.[1][2] [2]

  • Center for Disease Control (CDC). "Analytical Methods for Pyridine and Derivatives."[1] Agency for Toxic Substances and Disease Registry.[1]

  • BenchChem. "Cross-Validation of HPLC and GC-MS Methods for Pyridin-4-ol Analysis." BenchChem Comparative Guides, 2025.[1][8]

Sources

Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for 3-Methoxy-2-(trifluoromethyl)pyridine Assay

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the precise assay of 3-Methoxy-2-(trifluoromethyl)pyridine (CAS 1184172-41-5) , 19F qNMR emerges as the superior analytical technique for primary purity assignment. While HPLC-UV remains the workhorse for routine process monitoring, it suffers from a critical dependency on high-purity reference standards of the analyte itself—which are often unavailable or of uncertain purity during early development.

This guide demonstrates that 19F qNMR offers a direct, SI-traceable purity measurement with a precision (<1.0% RSD) comparable to HPLC, but with significantly reduced method development time and no need for an identical reference standard.

The Analyte: this compound

This molecule presents a unique analytical profile suited for fluorine NMR.

  • CAS: 1184172-41-5[1][2]

  • Molecular Weight: 177.12 g/mol [2]

  • Key Functional Groups:

    • Trifluoromethyl (-CF3) at C2: The primary handle for 19F qNMR. It provides a strong, singlet signal (approx. -65 to -68 ppm) in a region typically free from interferences.

    • Methoxy (-OCH3) at C3: A secondary handle for 1H qNMR (singlet, ~3.9 ppm), though susceptible to overlap with solvent peaks or aliphatic impurities.

Methodology Deep Dive: The "Hero" Method (19F qNMR)

Why 19F qNMR?

The 19F nucleus is 100% naturally abundant and highly sensitive (83% of 1H).[3] Crucially, the chemical shift dispersion of 19F is enormous (>300 ppm) compared to 1H (~10 ppm). This virtually eliminates the risk of signal overlap between the analyte and hydrocarbon-based impurities or solvents.

The Protocol Design
  • Internal Standard (IS): 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) .

    • Reasoning: It is a BIPM-recommended solid reference material. Its signal (~ -61 ppm) is distinct from the analyte's 2-CF3 signal (~ -67 ppm), allowing for robust baseline integration. It is non-volatile and stable in DMSO-d6.

  • Solvent: DMSO-d6 .

    • Reasoning: Excellent solubility for both the pyridine derivative and the benzoic acid IS. It prevents the volatility issues associated with CDCl3.

  • Relaxation Delay (D1): 30 seconds .

    • Causality: Fluorine nuclei in CF3 groups often have long longitudinal relaxation times (

      
      ), sometimes exceeding 3-4 seconds. To ensure 99.9% magnetization recovery (required for quantitative accuracy), the delay must be 
      
      
      
      . A 30s delay is a safe, robust default.

Comparative Performance Analysis

The following table contrasts the performance of 19F qNMR against the traditional HPLC-UV method and 1H qNMR.

Table 1: Method Comparison Matrix
Feature19F qNMR (Recommended)1H qNMR (Alternative)HPLC-UV (Traditional)
Primary Signal -CF3 Singlet (~ -67 ppm)-OCH3 Singlet (~ 3.9 ppm)UV Absorbance (254 nm)
Reference Standard Generic IS (e.g., BTFMBA)Generic IS (e.g., Maleic Acid)Specific Analyte Required
Specificity High (No solvent/matrix interference)Medium (Risk of overlap)Medium (Depends on column separation)
Precision (RSD) < 1.0%< 1.0%< 0.5%
Accuracy Absolute (SI-Traceable)Absolute (SI-Traceable)Relative (Depends on Ref Std purity)
Dev. Time < 1 Hour< 1 Hour1 - 3 Days (Gradient optimization)
Sample Prep Weigh & DiluteWeigh & DiluteWeigh, Dilute, Filter, Degas

Experimental Protocol: 19F qNMR Assay

Reagents
  • Analyte: ~20 mg of this compound.

  • Internal Standard (IS): ~15 mg of 3,5-Bis(trifluoromethyl)benzoic acid (TraceCERT® or equivalent).

  • Solvent: DMSO-d6 (0.75 mL).

Step-by-Step Workflow
  • Weighing: Accurately weigh the IS (

    
    ) and the Analyte (
    
    
    
    ) into the same HPLC vial or weighing boat using a microbalance (readability 0.01 mg or better). Precision in weighing is the single largest source of error.
  • Dissolution: Transfer both solids into a clean NMR tube. Add 0.75 mL DMSO-d6. Cap and invert/vortex until fully dissolved. Ensure no solid particles remain on the glass walls.

  • Acquisition Setup:

    • Pulse Sequence: zgig (inverse gated decoupling) to suppress the Nuclear Overhauser Effect (NOE) while decoupling protons. Note: For 19F, simple single-pulse without decoupling is also acceptable if the CF3 is a singlet, but decoupling sharpens the peak.

    • Spectral Width (SW): 200 ppm (ensure both signals are covered).

    • O1P (Center): -70 ppm.[4]

    • Relaxation Delay (D1): 30 seconds.

    • Scans (NS): 16 or 32 (sufficient for S/N > 250:1).

    • Excitation Pulse: 90°.

  • Processing:

    • Apply exponential multiplication (LB = 0.3 - 1.0 Hz).

    • Phase and baseline correct (automatic followed by manual check).

    • Integration: Integrate the IS signal (

      
      ) and the Analyte signal (
      
      
      
      ). Ensure integration limits cover the full base of the peaks (typically ±20-50 Hz from center).
Calculation

Calculate the purity (


) using the fundamental qNMR equation:


Where:

  • 
     = Integral area
    
  • 
     = Number of fluorine atoms (Analyte = 3, BTFMBA = 6)
    
  • 
     = Molecular Weight (Analyte = 177.12, BTFMBA = 258.12)
    
  • 
     = Mass weighed (mg)
    
  • 
     = Purity of Internal Standard (as a decimal, e.g., 0.999)
    

Visualizing the Analytical Decision Process

The following diagram illustrates the decision logic for selecting the appropriate assay method based on the development stage and material availability.

MethodSelection Start Start: Purity Analysis of This compound RefStdCheck Is a Certified Reference Standard of the Analyte Available? Start->RefStdCheck HPLC_Path Method: HPLC-UV RefStdCheck->HPLC_Path Yes (Routine QC) qNMR_Check Is the sample >90% pure (estimated)? RefStdCheck->qNMR_Check No (R&D / Validation) HPLC_Pros Pros: High Precision, Automation Cons: Relative Purity Only HPLC_Path->HPLC_Pros qNMR_19F Method: 19F qNMR (Primary Choice) qNMR_Check->qNMR_19F Yes qNMR_1H Method: 1H qNMR (Secondary Choice) qNMR_Check->qNMR_1H No (Complex Matrix) qNMR_Reason Reason: CF3 group offers interference-free quantification qNMR_19F->qNMR_Reason

Figure 1: Decision tree for selecting between HPLC and qNMR methodologies based on reference standard availability and development phase.

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[5] USP-NF.

  • BIPM (Bureau International des Poids et Mesures). Internal Standards for qNMR. (Provides guidance on BTFMBA and other SI-traceable standards).

  • T. Schoenberger. Determination of standard sample purity using the high-precision 1H-NMR process. Analytical and Bioanalytical Chemistry, 2012.[5]

  • Malz, F., & Jancke, H. Validation of quantitative NMR.[5] Journal of Pharmaceutical and Biomedical Analysis, 2005.

  • Chemical Book. Product entry for this compound (CAS 1184172-41-5).[1][2]

Sources

Safety Operating Guide

3-Methoxy-2-(trifluoromethyl)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Disposal Guide: 3-Methoxy-2-(trifluoromethyl)pyridine

Executive Summary & Operational Context

To: Research Scientists, EHS Managers, and Process Chemists From: Senior Application Scientist, Chemical Safety Division Subject: Safe Handling and Disposal Protocols for Fluorinated Pyridine Derivatives

The Core Challenge: Disposing of this compound requires more than standard organic waste protocols. The presence of the trifluoromethyl (


) group  confers exceptional metabolic and thermal stability to the molecule—a desirable trait for drug candidates but a liability for waste management.

Standard incineration temperatures (


C) are often insufficient to fully mineralize the C-F bonds. Incomplete combustion can release hydrogen fluoride (HF) gas, a highly corrosive toxicant that damages incinerator scrubbers and poses severe environmental risks. Therefore, this compound must be strictly segregated into High-Temperature Halogenated Waste  streams.

Chemical Profile & Hazard Identification

Before initiating disposal, confirm the identity and hazard profile. This molecule is part of a class of fluorinated heterocycles used as pharmaceutical building blocks.

ParameterSpecification
Chemical Name This compound
Functional Groups Pyridine Ring (Basic/Aromatic), Methoxy (Ether), Trifluoromethyl (Halogenated)
Molecular Formula

Primary Hazards (GHS) Flammable Liquid (Cat 3) , Skin/Eye Irritant (Cat 2) , STOT-SE (Resp)
Disposal Class Halogenated Organic Solvent (Ignitable)
Critical Danger HF Generation: Thermal decomposition releases Hydrogen Fluoride.

Senior Scientist Note: While specific CAS numbers vary by isomer (e.g., 2-methoxy-3-trifluoromethyl vs. 3-methoxy-2-trifluoromethyl), the disposal logic is governed by the functional groups . Treat all trifluoromethyl pyridines as halogenated, flammable hazards.

Waste Segregation Strategy

The most common error in laboratory waste management is mixing fluorinated intermediates with non-halogenated solvents (like Acetone or Ethanol). This cross-contamination forces the entire volume to undergo expensive halogen-specific incineration.

The Segregation Protocol
  • Stream A: Non-Halogenated (PROHIBITED)

    • Do NOT pour this chemical into "Organic Solvents" or "Non-Halogenated" carboys.

    • Reason: Standard fuel-blending incineration cannot safely handle the HF byproducts.

  • Stream B: Halogenated Organics (MANDATORY)

    • Container: High-Density Polyethylene (HDPE) or Glass. Avoid metal cans if the waste is acidic.

    • Labeling: Must explicitly state "Halogenated Organic Waste" and list "Trifluoromethyl-pyridine" as a constituent.

    • Compatibility: Compatible with DCM, Chloroform, and other fluorinated species.

Step-by-Step Disposal Workflow

This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and protects downstream personnel.

DisposalWorkflow cluster_rationale Rationale: C-F Bond Stability Start Experimental Residue Quench Quench/Neutralize (If Reactive) Start->Quench Check pH Segregate Segregate: Halogenated Waste Quench->Segregate Stable Container Container: HDPE Carboy Segregate->Container Label Labeling: 'Contains Fluorinated Organics' Container->Label Storage Satellite Accumulation Area Label->Storage Max 90 Days Pickup EHS/Vendor Pickup Storage->Pickup Incineration High-Temp Incineration (>1100°C + Scrubbing) Pickup->Incineration Critical Step

Figure 1: Cradle-to-Grave disposal workflow emphasizing the critical requirement for high-temperature incineration.

Detailed Operational Steps:
  • Quenching (If applicable):

    • If the material is in a reaction mixture with active reagents (e.g., lithium salts), quench carefully with ammonium chloride or water/ice bath before disposal. Ensure pH is neutral (pH 6-8).

  • Transfer:

    • Transfer the liquid to a dedicated Halogenated Waste carboy .

    • Do not overfill: Leave 10% headspace for vapor expansion.

  • Labeling:

    • Attach a hazardous waste tag immediately.

    • Check: Flammable.[1]

    • Check: Toxic/Irritant.[1][2]

    • Write: "this compound".

  • Secondary Containment:

    • Store the carboy in a secondary tray (polypropylene) to capture potential leaks.

    • Keep away from oxidizers and heat sources.

The "Why": Scientific Rationale for High-Temperature Incineration

As a scientist, you understand that protocol adherence improves when the underlying mechanism is understood.

  • The C-F Bond Energy: The Carbon-Fluorine bond is one of the strongest in organic chemistry (~485 kJ/mol).

  • Thermal Destruction: Standard waste kilns often operate at temperatures sufficient for hydrocarbons but marginal for fluorocarbons.

  • The Consequence: If incinerated at insufficient temperatures,

    
     groups can form Products of Incomplete Combustion (PICs)  or release un-scrubbed HF gas.
    
  • The Solution: This waste stream is routed to facilities equipped with rotary kilns operating >1100°C with rapid quench systems and caustic scrubbers designed specifically to neutralize HF into harmless salts (e.g.,

    
    ).
    

Emergency Procedures (Spill Response)

In the event of a benchtop spill:

  • Evacuate & Ventilate: The vapor is a respiratory irritant. Clear the immediate area.[1][2][3][4]

  • PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Containment: Do NOT wash down the drain.

    • Use a universal absorbent pads or vermiculite.

    • For fluorinated solvents, standard clay absorbents are effective.

  • Disposal of Debris: Place all contaminated absorbents into a sealable bag or bucket. Label this solid waste as "Hazardous Debris - Flammable/Toxic (Fluorinated)" .

References

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Methoxy-3-(trifluoromethyl)pyridine. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024).[5] Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). (Provides relevant thermal destruction parameters for C-F bonds). Retrieved from

  • Sigma-Aldrich. (2025). Product Specification and SDS: Trifluoromethyl Pyridine Derivatives. Retrieved from

  • Tsang, W., et al. (1998).[6] Incineration of Halogenated Organic Compounds. NIST Special Publication. (Foundational text on C-F bond destruction kinetics).

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxy-2-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Methoxy-2-(trifluoromethyl)pyridine

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